CLN-081 - 1661854-97-2

CLN-081

Catalog Number: EVT-283488
CAS Number: 1661854-97-2
Molecular Formula: C23H20N6O
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CLN-081 is a novel, orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the epidermal growth factor receptor (EGFR) family of receptors. [ [], [] ] It is classified as a fourth-generation EGFR TKI specifically designed to target cancers driven by EGFR exon 20 insertion mutations, including those resistant to first- and second-generation EGFR TKIs. [ [], [] ] In preclinical studies, CLN-081 has shown promising antitumor activity against a broad spectrum of clinically relevant EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I, as well as the more challenging exon 20 insertion mutations. [ [], [] ]

Applications

The primary scientific research application of CLN-081 is in the preclinical and clinical investigation of its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]

  • In vitro studies: Evaluating the efficacy and potency of CLN-081 against various EGFR exon 20 insertion mutations in cell lines and patient-derived cell cultures. [ [], [], [], [], [], [], [] ]
  • In vivo studies: Assessing the antitumor activity and tolerability of CLN-081 in mouse models bearing EGFR exon 20 insertion-driven NSCLC xenografts. [ [], [], [], [], [] ]
  • Mechanism of resistance studies: Investigating the mechanisms by which NSCLC cells develop resistance to CLN-081, including identifying acquired mutations in EGFR and other genes. [ [], [] ]
  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion properties of CLN-081 in preclinical models. [ [], [] ]
  • Biomarker identification: Exploring potential biomarkers that can predict response or resistance to CLN-081 therapy. [ [] ]
  • Drug combination studies: Evaluating the efficacy of CLN-081 in combination with other therapeutic agents, such as chemotherapy or immunotherapy. [ [] ]
  • Clinical trials: Investigating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of CLN-081 in patients with advanced EGFR exon 20 insertion-positive NSCLC. [ [], [], [], [], [] ]

Osimertinib

Compound Description: Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is FDA-approved for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, including exon 19 deletions and the L858R point mutation [, ].

Relevance: While highly effective against common EGFR mutations, osimertinib shows limited efficacy against NSCLC with EGFR exon 20 insertion mutations [, , , ]. CLN-081, on the other hand, is designed to specifically target these exon 20 insertions, offering a potential treatment alternative for this patient subset [, , , , , , , , , ]. Research indicates that combining osimertinib with cetuximab may offer a potential therapeutic approach for treating tumors with EGFR exon 20 insertions [].

Gefitinib

Compound Description: Gefitinib is a first-generation EGFR-TKI used in treating NSCLC with EGFR mutations, specifically exon 19 deletions and L858R mutations [, ].

Relevance: Similar to osimertinib, gefitinib demonstrates limited effectiveness against NSCLC harboring EGFR exon 20 insertions [, ]. CLN-081, designed to target these specific mutations, presents a potentially more effective treatment option for these patients.

Erlotinib

Compound Description: Erlotinib is a first-generation EGFR-TKI, like gefitinib, utilized in treating NSCLC with EGFR mutations, particularly exon 19 deletions and L858R mutations [, , ].

Relevance: Erlotinib, similar to gefitinib and osimertinib, exhibits limited effectiveness against NSCLC with EGFR exon 20 insertions [, , ]. This highlights the need for alternative therapies like CLN-081 specifically designed to target these mutations.

Afatinib

Compound Description: Afatinib is a second-generation, irreversible EGFR-TKI used to treat NSCLC with EGFR mutations, including exon 19 deletions and L858R mutations [, , , ].

Relevance: Afatinib, while effective against common EGFR mutations, has shown limited efficacy against NSCLC with EGFR exon 20 insertions, similar to other EGFR-TKIs [, , , ]. CLN-081 offers a potential alternative treatment option for these patients.

Relevance: While both poziotinib and CLN-081 target EGFR exon 20 insertions, CLN-081 exhibits greater selectivity for these mutations over wild-type EGFR, potentially resulting in a wider therapeutic window and reduced toxicity [, , , ]. Research suggests that poziotinib might be effective in treating tumors with acquired ERBB2 V777L mutations in exon 20, which are resistant to CLN-081 [].

Mobocertinib

Compound Description: Mobocertinib is an oral EGFR-TKI specifically designed to target EGFR exon 20 insertion mutations in NSCLC [, , ]. It received FDA approval in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].

Amivantamab

Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET, demonstrating clinical activity against EGFR exon 20 insertions in NSCLC [, , ]. The FDA approved amivantamab in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].

DZD9008

Compound Description: DZD9008 is a small-molecule inhibitor currently undergoing clinical trials for its efficacy against EGFR exon 20 insertions in NSCLC [].

Relevance: Similar to CLN-081, DZD9008 is being investigated for its potential in treating EGFR exon 20 insertion-positive NSCLC []. Further research is needed to compare their efficacy and safety profiles.

TAS6417

BDTX-189

Compound Description: BDTX-189 is a small molecule inhibitor designed to target EGFR exon 20 insertions in NSCLC. It is currently under clinical development [, ].

Relevance: Both BDTX-189 and CLN-081 are being explored as potential treatments for NSCLC with EGFR exon 20 insertions [, ]. They share a similar target, but their precise chemical structures and potential toxicity profiles may differ.

LNG-451

Compound Description: LNG-451 is a potent, brain-penetrant, irreversible EGFR inhibitor designed to target EGFR exon 20 insertions while sparing wild-type EGFR. It exhibits promising preclinical activity against various EGFR exon 20 insertions and demonstrates high CNS exposure, making it a potential candidate for treating brain metastases [, ].

Overview

TAS6417 is a novel small-molecule inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly those associated with non-small cell lung cancer. This compound has gained attention due to its selective inhibition of epidermal growth factor receptor exon 20 insertion mutations, which are often resistant to conventional therapies. The development of TAS6417 addresses a significant unmet need in cancer treatment, as these mutations are linked to poor clinical outcomes.

Source

TAS6417 was synthesized by Taiho Pharmaceutical Co., Ltd., located in Tsukuba, Japan. The compound has been evaluated in various preclinical studies to assess its efficacy and safety profile against different epidermal growth factor receptor mutations.

Classification

TAS6417 is classified as a tyrosine kinase inhibitor. It falls under the category of targeted cancer therapies that aim to inhibit specific molecular targets involved in tumor growth and progression.

Synthesis Analysis

Methods

The synthesis of TAS6417 involves several steps, utilizing advanced organic chemistry techniques. The compound's structure was confirmed using electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring high purity levels exceeding 99% as determined by high-performance liquid chromatography.

Technical Details

The synthetic route includes the formation of a core structure featuring 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine. This design allows for effective binding within the adenosine triphosphate binding site of the epidermal growth factor receptor, facilitating selective inhibition of mutant forms while sparing wild-type receptors.

Molecular Structure Analysis

Structure

The chemical structure of TAS6417 includes a unique arrangement that enables it to fit snugly into the epidermal growth factor receptor's hinge region. The specific modifications made during synthesis enhance its binding affinity for mutant forms of the receptor.

Data

The molecular formula and structural data indicate that TAS6417 is designed to interact with specific amino acid residues within the epidermal growth factor receptor, particularly cysteine at position 797, which is critical for its mechanism of action.

Chemical Reactions Analysis

Reactions

TAS6417 undergoes covalent modification reactions with the epidermal growth factor receptor, particularly targeting cysteine residues associated with exon 20 insertion mutations. This reaction is crucial for its inhibitory activity.

Technical Details

In vitro studies demonstrated that TAS6417 effectively inhibited phosphorylation of the epidermal growth factor receptor and downstream signaling pathways in cell lines expressing exon 20 insertion mutations. The compound's ability to induce apoptosis through caspase activation further underscores its potential therapeutic benefits.

Mechanism of Action

Process

TAS6417 exerts its effects by selectively binding to mutant forms of the epidermal growth factor receptor, leading to inhibition of its kinase activity. This selective inhibition prevents downstream signaling that promotes tumor cell proliferation and survival.

Data

Preclinical studies have shown that TAS6417 inhibits cell viability in models expressing various exon 20 insertion mutations more effectively than in wild-type models. This selectivity is attributed to its design, which allows it to preferentially interact with mutated receptors.

Physical and Chemical Properties Analysis

Physical Properties

TAS6417 is characterized by its solid-state form, which is stable under standard laboratory conditions. Its solubility profile has been evaluated in various solvents, indicating compatibility with formulations for oral administration.

Chemical Properties

The compound's chemical stability and reactivity have been assessed through various assays, confirming its potential for sustained activity against target mutations without significant degradation over time.

Relevant Data or Analyses

Pharmacokinetic studies conducted in animal models demonstrated favorable absorption and distribution characteristics, with effective plasma concentrations achieved following oral administration.

Applications: Scientific Uses

TAS6417 holds promise as a therapeutic agent for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies, particularly for those patients who have limited treatment options due to resistance mechanisms associated with conventional tyrosine kinase inhibitors.

Properties

CAS Number

1661854-97-2

Product Name

TAS6417

IUPAC Name

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1

InChI Key

MKCYPWYURWOKST-INIZCTEOSA-N

SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

TAS6417; TAS-6417; TAS 6417;

Canonical SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Isomeric SMILES

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.